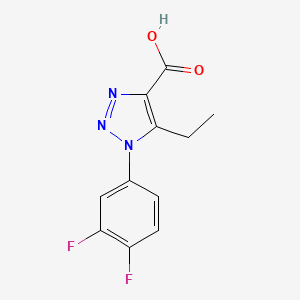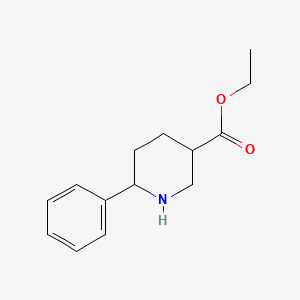
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a triazole ring, a nitrophenyl group, and a methylated aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Methylation: The aniline moiety is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the triazole ring with the nitrophenyl and methylated aniline groups using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methyl group on the aniline moiety can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides.
Major Products Formed
Reduction: Formation of 4-Methyl-N-((5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Methyl-N-((5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline: Similar structure but with an amino group instead of a nitro group.
4-Methyl-N-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-Methyl-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.
特性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
4-methyl-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C16H15N5O2/c1-11-2-6-13(7-3-11)17-10-15-18-16(20-19-15)12-4-8-14(9-5-12)21(22)23/h2-9,17H,10H2,1H3,(H,18,19,20) |
InChIキー |
VATDTTAHSSCUTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


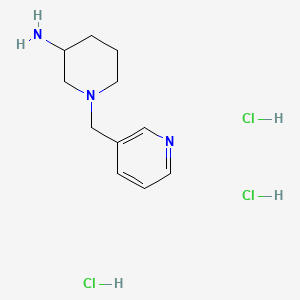
![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)

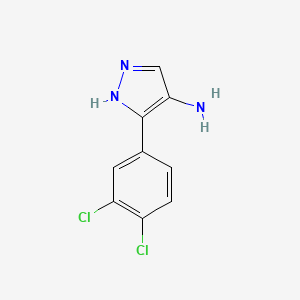
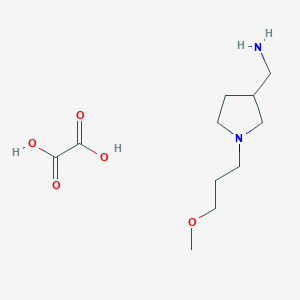
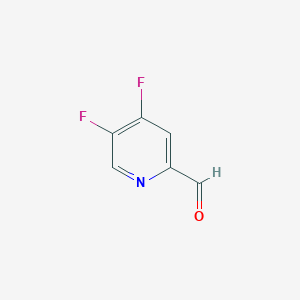
![4-Chloro-2-iodobenzo[d]thiazole](/img/structure/B11812965.png)


